An In-depth Technical Guide on the Chemical Properties of Triethylene Glycol Monooctadecyl Ether
An In-depth Technical Guide on the Chemical Properties of Triethylene Glycol Monooctadecyl Ether
Abstract
Triethylene glycol monooctadecyl ether (Steareth-3) is a non-ionic surfactant of significant interest in the fields of pharmaceutical formulation and cosmetic science. Its amphiphilic molecular structure, comprising a lipophilic octadecyl (C18) tail and a hydrophilic triethylene glycol head, confers valuable emulsifying properties. This technical guide provides a comprehensive examination of its core chemical and physical properties, surfactant characteristics, and applications for researchers, scientists, and drug development professionals. The document details its synthesis, analytical methodologies for quality control, and essential safety and handling protocols, offering a holistic view for its effective utilization in a laboratory and manufacturing setting.
Core Chemical and Physical Properties
Triethylene glycol monooctadecyl ether is identified by the CAS Number 4439-32-1.[1][2][3] It is a member of the polyoxyethylene alkyl ether family, specifically an ethoxylated stearyl alcohol where the number of repeating ethylene oxide units is three.
The fundamental physicochemical properties of this compound are pivotal to its function in various applications and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4439-32-1 | [1][2][3][4] |
| Synonyms | Steareth-3, Polyoxyethylene (3) Stearyl Ether, Trioxyethylene stearyl ether | [1][2] |
| Molecular Formula | C₂₄H₅₀O₄ | [1] |
| Molecular Weight | 402.65 g/mol | [1][2] |
| Appearance | Waxy solid at room temperature | [5] |
| Melting Point | 43-44 °C | [1] |
| Boiling Point | 187 °C @ 0.018 Torr | [1] |
| Density | 0.912 g/cm³ | [1] |
| Topological Polar Surface Area | 47.9 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
These properties dictate its physical state, stability, and interaction with other molecules, forming the basis of its application as a formulation excipient.
Visualizing the Molecular Structure
The chemical structure defines the dual hydrophilic-lipophilic nature of the molecule.
Surfactant and Emulsification Properties
As a non-ionic surfactant, triethylene glycol monooctadecyl ether reduces the interfacial tension between immiscible phases, such as oil and water, enabling the formation of stable emulsions.[6] Its performance as an emulsifier is quantitatively described by its Hydrophilic-Lipophilic Balance (HLB) value.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. It can be calculated using Griffin's method:
HLB = 20 * (Mh / M)
Where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[7][8]
-
Mh (Triethylene Glycol Head): The hydrophilic portion consists of -(OCH₂CH₂)₃OH. The mass of the three ethylene oxide units is 3 * 44.05 g/mol = 132.15 g/mol . Adding the terminal hydroxyl group (OH) gives an approximate Mh of 149.17 g/mol .
-
M (Total Molecular Weight): 402.65 g/mol .[1]
Calculated HLB ≈ 20 * (149.17 / 402.65) ≈ 7.4
An HLB value of approximately 7.4 indicates that triethylene glycol monooctadecyl ether is a lipophilic surfactant, making it particularly effective for creating water-in-oil (W/O) emulsions .[6][9] Non-ionic surfactants with lower HLB values are more suitable for preparing W/O emulsions.[6]
Mechanism of Emulsification
In an oil-water system, the surfactant molecules orient themselves at the interface. The lipophilic octadecyl tails penetrate the oil droplets, while the hydrophilic triethylene glycol heads remain in the continuous aqueous phase. This forms a stabilizing interfacial film that prevents the oil droplets from coalescing, thus maintaining the emulsion's stability.
Visualizing the Emulsification Process
The diagram below illustrates the role of Steareth-3 in stabilizing a water-in-oil emulsion.
Applications in Pharmaceutical and Cosmetic Formulations
The primary application of triethylene glycol monooctadecyl ether is as an emulsifying agent in topical pharmaceutical formulations and cosmetics.[1] Its low HLB value makes it ideal for creams and lotions where a W/O emulsion is desired, providing a rich, occlusive feel.
-
Drug Delivery: In pharmaceutical sciences, it can be used to formulate stable emulsions for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[10] By encapsulating the aqueous phase containing a hydrophilic drug within an oil continuous phase, it can control release and improve stability.
-
Cosmetic Formulations: It is widely used in products like lotions, makeup, and personal cleanliness products to create stable mixtures of oil and water-based ingredients, contributing to the desired texture and consistency.
While related, shorter-chain ethers like triethylene glycol monododecyl ether are noted for their use as linkers in Proteolysis Targeting Chimeras (PROTACs), this application is less commonly cited for the C18 analogue.[11][12][13][14]
Synthesis and Manufacturing
Polyoxyethylene alkyl ethers are typically synthesized via the Williamson ether synthesis, which involves the condensation of a fatty alcohol with ethylene oxide.[11] For triethylene glycol monooctadecyl ether, this involves reacting stearyl alcohol (1-octadecanol) with three equivalents of ethylene oxide. The reaction is controlled to achieve the desired degree of ethoxylation.
Alternatively, it can be synthesized by reacting an activated form of stearyl alcohol, such as stearyl bromide, with triethylene glycol in the presence of a base.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of triethylene glycol monooctadecyl ether is critical for its use in regulated products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for analyzing non-volatile compounds like polyoxyethylene ethers. Due to the lack of a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often employed.
Exemplary HPLC-CAD Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as 50:50 acetonitrile/water, to a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient elution from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is used to separate components based on hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Analysis: The method can separate the main Steareth-3 peak from potential impurities such as free stearyl alcohol, free polyethylene glycol, and ethers with different degrees of ethoxylation.
Visualizing the Analytical Workflow
The following diagram outlines a general workflow for the quality control analysis of Steareth-3 using HPLC.
Safety and Handling
Proper handling of triethylene glycol monooctadecyl ether is crucial for laboratory safety. It is generally considered stable under normal conditions.
-
Personal Protective Equipment (PPE): Wear safety glasses, appropriate protective gloves, and a lab coat.[15][16][17]
-
Handling: Use in a well-ventilated area to minimize inhalation of any dust or vapors.[15][16][18] Avoid contact with skin and eyes.[15][18] Wash hands thoroughly after handling.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry place.[15][18] Keep away from strong oxidizing agents, as they are incompatible.[16][18]
-
Spills: In case of a spill, absorb with an inert dry material and place it in a suitable container for disposal.[15][16] Avoid runoff into waterways.[16]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[15][16][17]
-
Skin Contact: Wash with soap and water. If irritation occurs, get medical advice.[16]
-
Ingestion: Rinse mouth. Call a physician or poison control center if you feel unwell.[15][16]
-
Conclusion
Triethylene glycol monooctadecyl ether is a well-characterized non-ionic surfactant with a calculated HLB value of approximately 7.4, making it a highly effective emulsifier for water-in-oil systems. Its defined physicochemical properties, coupled with its utility in creating stable emulsions, have established its role in the cosmetic and pharmaceutical industries. A thorough understanding of its chemical properties, analytical methods for quality control, and proper handling procedures, as detailed in this guide, is essential for its successful application in research and product development.
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